

"2-Methoxy-5-nitrobenzo[d]thiazole" spectral analysis (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzo[d]thiazole

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Spectral Analysis of 2-Methoxy-5nitrobenzo[d]thiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of **2-Methoxy-5-nitrobenzo[d]thiazole**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data presentation, experimental protocols, and a logical workflow for the structural elucidation of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Methoxy-5- nitrobenzo[d]thiazole**, the following data tables present predicted values derived from analyses of structurally similar compounds and spectroscopic principles. These predictions serve as a robust reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.60	d	~2.5	H-4
~8.20	dd	~9.0, 2.5	H-6
~7.80	d	~9.0	H-7
~4.20	S	-	-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~170.0	C-2
~155.0	C-7a
~145.0	C-5
~144.0	C-3a
~125.0	C-6
~120.0	C-4
~118.0	C-7
~56.0	-OCH₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH₃)
~1590, ~1470	Strong	Aromatic C=C stretch
~1520	Strong, Sharp	Asymmetric NO ₂ stretch[1][2]
~1340	Strong, Sharp	Symmetric NO ₂ stretch[1][2][3]
~1250	Strong	Aryl-O stretch (C-O)
~1020	Medium	Aliphatic C-O stretch (-OCH₃)
~830	Strong	C-N stretch
~740	Medium	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
210	[M]+ (Molecular Ion)
195	[M - CH ₃] ⁺
180	[M - NO] ⁺
164	[M - NO ₂] ⁺
152	[M - CO - NO]+
134	[C7H4N2S] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **2-Methoxy-5-nitrobenzo[d]thiazole**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 16 ppm, centered at 8 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
 - Collect 16 scans for adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 240 ppm, centered at 120 ppm.
 - Employ a proton-decoupled pulse sequence.
 - Use a 45-degree pulse width with a relaxation delay of 5 seconds.
 - Collect 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

• Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a



transparent disk using a hydraulic press.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Acquire the spectrum at a resolution of 4 cm⁻¹.
 - Perform a background scan using a pure KBr pellet and subtract it from the sample spectrum.

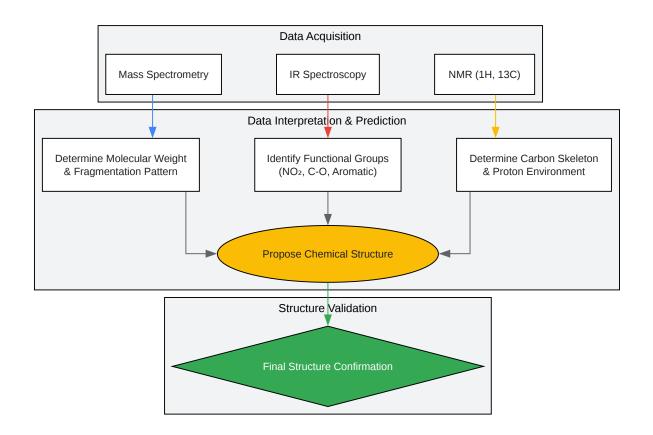
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or after separation using liquid chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Timeof-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[4][5]
- Acquisition:
 - Operate the ESI source in positive ion mode.
 - Set the capillary voltage to 3.5 kV and the source temperature to 120°C.
 - Acquire mass spectra over a mass range of m/z 50-500.
 - For fragmentation analysis (MS/MS), select the molecular ion (m/z 210) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Workflow for Spectral Analysis



The structural elucidation of **2-Methoxy-5-nitrobenzo[d]thiazole** follows a logical progression of spectroscopic analysis. The following diagram illustrates this workflow.



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- To cite this document: BenchChem. ["2-Methoxy-5-nitrobenzo[d]thiazole" spectral analysis (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2935241#2-methoxy-5-nitrobenzo-d-thiazole-spectral-analysis-nmr-ir-mass-spec]

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